molecular formula C18H26N2O4S B11076151 Ethyl 2-(butanoylamino)-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate

Ethyl 2-(butanoylamino)-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B11076151
M. Wt: 366.5 g/mol
InChI Key: SGSJHDFVCZXOQU-UHFFFAOYSA-N
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Description

Ethyl 2-(butanoylamino)-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(butanoylamino)-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Substitution Reactions: The thiophene ring is then subjected to substitution reactions to introduce the butanoylamino and cyclopentylcarbamoyl groups. This can be achieved using appropriate amines and acylating agents under controlled conditions.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(butanoylamino)-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of new amides or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, alcohols, acylating agents, acidic or basic catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: New amides, esters.

Scientific Research Applications

Ethyl 2-(butanoylamino)-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(butanoylamino)-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(butanoylamino)-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H26N2O4S

Molecular Weight

366.5 g/mol

IUPAC Name

ethyl 2-(butanoylamino)-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C18H26N2O4S/c1-4-8-13(21)20-17-14(18(23)24-5-2)11(3)15(25-17)16(22)19-12-9-6-7-10-12/h12H,4-10H2,1-3H3,(H,19,22)(H,20,21)

InChI Key

SGSJHDFVCZXOQU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C(=C(S1)C(=O)NC2CCCC2)C)C(=O)OCC

Origin of Product

United States

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